molecular formula C19H25BrN4O3S B486082 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine CAS No. 890596-44-8

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B486082
CAS No.: 890596-44-8
M. Wt: 469.4g/mol
InChI Key: BJJIXMMGTPEAGU-UHFFFAOYSA-N
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Description

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylsulfonyl group

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, this compound could potentially be a valuable target for future research .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . These effects include potent antileishmanial and antimalarial activities , suggesting that the targets could be enzymes or receptors involved in these diseases.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the known activities of similar compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed pharmacological effects.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it is possible that it affects pathways related to the life cycle of these pathogens, or the host’s immune response.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact their bioavailability and therapeutic efficacy.

Result of Action

Based on the known effects of similar compounds, it may lead to the death of pathogenic cells, or it may modulate the host’s immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent.

    Attachment of the Butanoyl Group: The pyrazole derivative is then reacted with butanoyl chloride under basic conditions to form the butanoyl-substituted pyrazole.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then sulfonylated using phenylsulfonyl chloride.

    Coupling Reaction: Finally, the butanoyl-substituted pyrazole is coupled with the phenylsulfonyl piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and piperazine rings.

    Hydrolysis: The butanoyl and sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with various substituents replacing the bromo group.

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Reduced forms of the pyrazole and piperazine rings.

    Hydrolysis: Carboxylic acids and sulfonic acids.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of pyrazole and piperazine derivatives with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
  • 1-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
  • 1-[3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine

Uniqueness

The presence of the bromo group in 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group is larger and more polarizable, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-bromo-3,5-dimethylpyrazol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4O3S/c1-14(24-16(3)19(20)15(2)21-24)13-18(25)22-9-11-23(12-10-22)28(26,27)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJIXMMGTPEAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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